

14R(15S)-EET as a signaling molecule in cardiovascular system

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **14R(15S)-EET**

Cat. No.: **B1232904**

[Get Quote](#)

An In-depth Technical Guide on **14R(15S)-EET** as a Signaling Molecule in the Cardiovascular System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from arachidonic acid that play a pivotal role in cardiovascular homeostasis. Among the four regioisomers, 14,15-EET, and specifically the 14(R),15(S) enantiomer, has garnered significant attention for its potent vasodilatory, anti-inflammatory, anti-fibrotic, and cardioprotective effects. This technical guide provides a comprehensive overview of the synthesis, metabolism, and complex signaling pathways of 14(R),15(S)-EET within the cardiovascular system. It details the current understanding of its receptor-mediated and intracellular actions, presents key quantitative data in a structured format, outlines relevant experimental protocols, and visualizes the intricate signaling networks through detailed diagrams. This document serves as a critical resource for researchers and professionals engaged in exploring the therapeutic potential of the EET pathway for cardiovascular diseases.

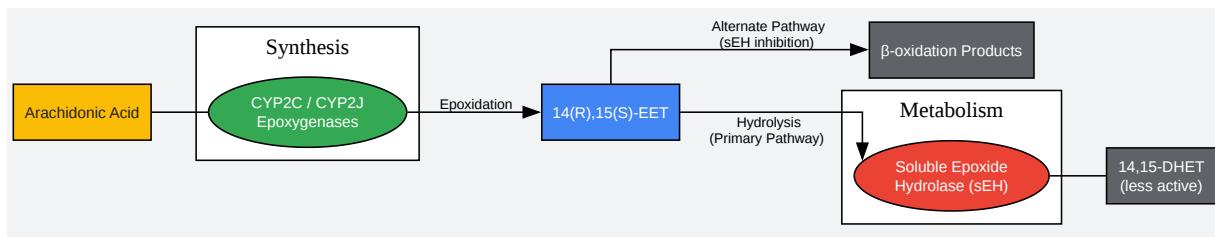
Introduction

The endothelium plays a crucial role in regulating vascular tone and structure, in part by releasing signaling molecules derived from arachidonic acid (AA). Beyond the well-known prostaglandins and leukotrienes, the cytochrome P450 (CYP) epoxygenase pathway generates

a family of four regioisomeric EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[1][2] These molecules are considered to be key components of the endothelium-derived hyperpolarizing factor (EDHF) system.[3][4] They are potent vasodilators and possess a broad spectrum of protective actions in the cardiovascular system, including anti-inflammatory, pro-angiogenic, and anti-apoptotic effects.[5][6][7]

This guide focuses specifically on 14,15-EET, the most abundant EET regioisomer, and its 14(R),15(S) enantiomer, which has been identified as a particularly potent signaling molecule.[8][9] We will explore its lifecycle from synthesis to degradation, its multifaceted signaling mechanisms, and its functional impact on cardiovascular health and disease.

Synthesis and Metabolism of 14,15-EET


The biological activity of 14,15-EET is tightly regulated by its synthesis and rapid degradation.

2.1. Synthesis

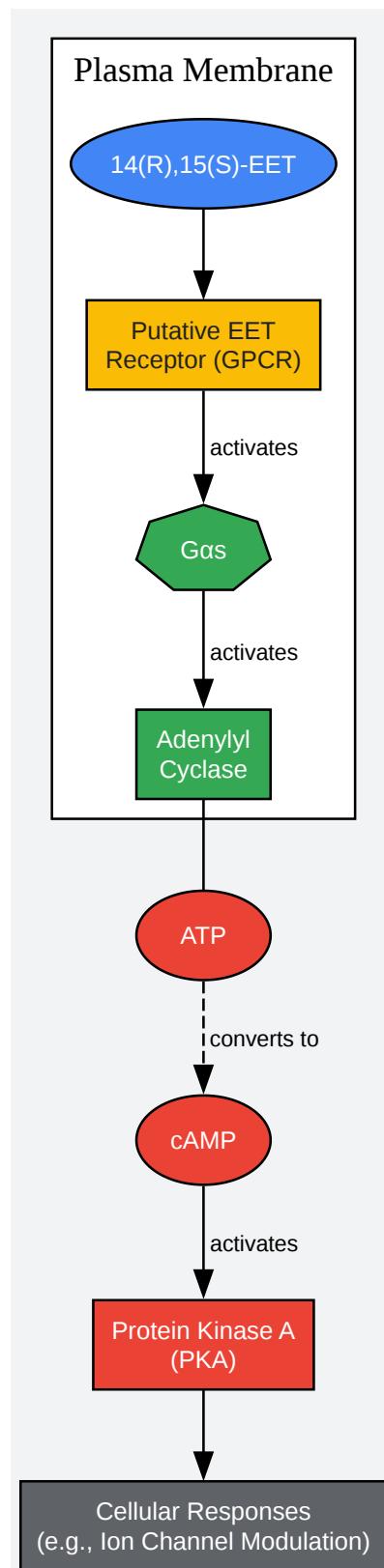
14,15-EET is synthesized from arachidonic acid by the action of CYP epoxygenases, primarily isoforms of the CYP2C and CYP2J families.[1] These enzymes are expressed in various cardiovascular tissues, including vascular endothelial cells and cardiomyocytes.[1] The epoxidation of the 14,15-double bond of arachidonic acid by these enzymes typically produces a mixture of 14(R),15(S)-EET and 14(S),15(R)-EET enantiomers.[2][8]

2.2. Metabolism

The primary route of metabolic inactivation for 14,15-EET is hydrolysis of the epoxide moiety by the enzyme soluble epoxide hydrolase (sEH, encoded by the EPHX2 gene).[10][11] This reaction converts 14,15-EET into its corresponding, and generally less biologically active, diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1][2][12] 14,15-EET is the preferred substrate for sEH among the EET regioisomers.[8] This rapid degradation limits the half-life and signaling radius of endogenously produced EETs, making sEH a key therapeutic target for augmenting EET-mediated effects.[1][10] When sEH activity is low or inhibited, other metabolic pathways such as β -oxidation become more prominent.[8][13][14]

[Click to download full resolution via product page](#)

Caption: Synthesis of 14,15-EET from arachidonic acid and its primary metabolism by sEH.

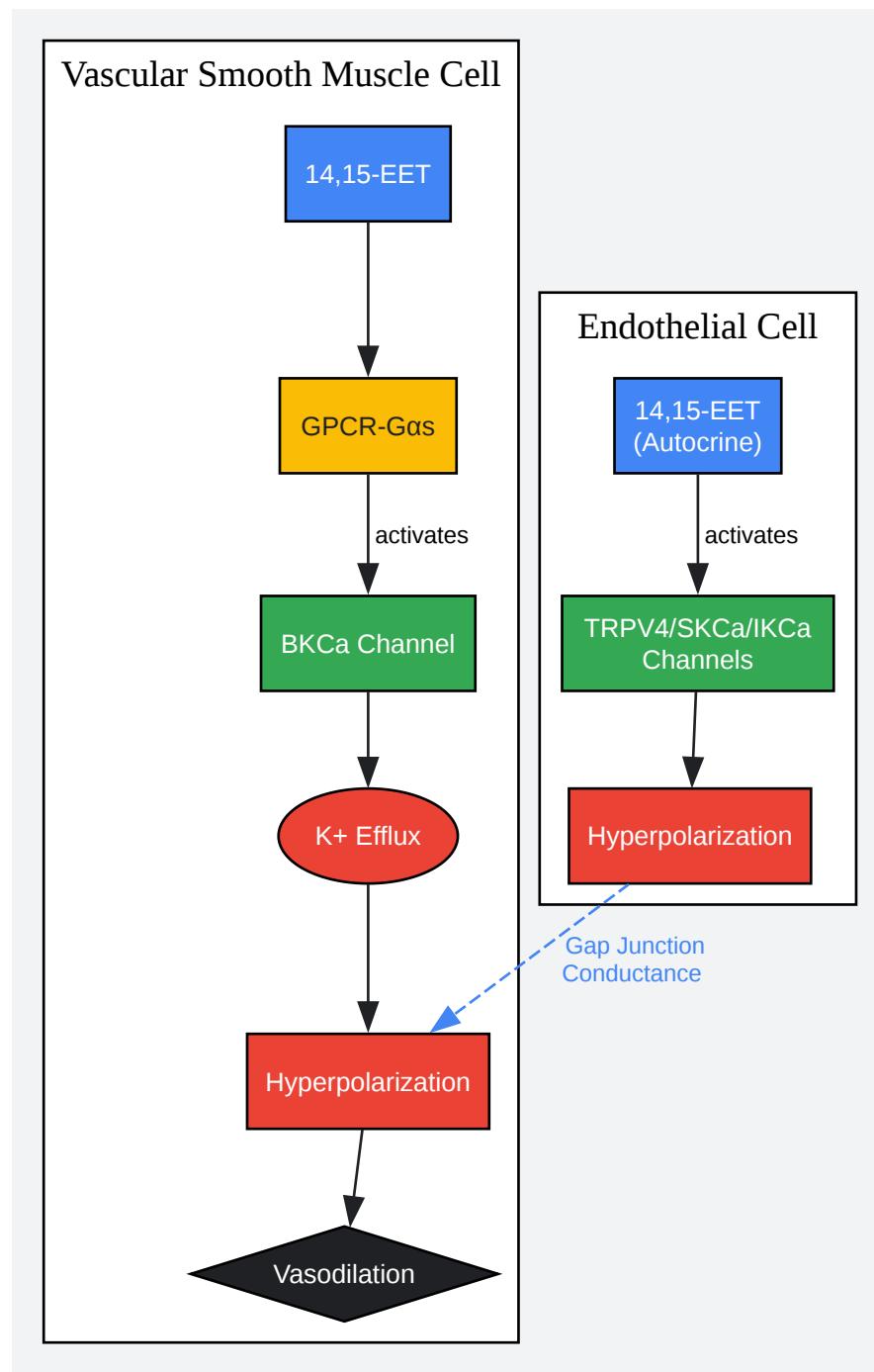

Signaling Pathways of 14(R),15(S)-EET

14,15-EET exerts its effects through multiple signaling pathways, involving both putative cell surface receptors and intracellular targets.

3.1. Evidence for a G-Protein Coupled Receptor (GPCR)

Strong evidence points to the existence of a specific, membrane-bound GPCR for EETs.

- **High-Affinity Binding:** Early studies identified specific, high-affinity, and saturable binding sites for radiolabeled [3H]-14,15-EET on the surface of human U-937 monocytes and guinea pig mononuclear cells.[14][15][16] This binding is stereoselective, with the 14(R),15(S)-EET enantiomer being a more effective competitor for the binding site in some models.[15][16] The binding is also sensitive to proteases, indicating its protein nature.[16]
- **G-Protein Coupling:** The binding of 14,15-EET is inhibited by G-protein modulators like GTPyS, cholera toxin, and pertussis toxin, strongly suggesting the receptor is coupled to a G-protein, likely Gαs.[1][15]
- **Downstream Signaling:** In monocytes and endothelial cells, EET binding leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[1][9][16][17] This classic Gαs-mediated pathway is a key transducer of EET signals.


[Click to download full resolution via product page](#)

Caption: Proposed G-protein coupled receptor signaling cascade for 14,15-EET.

3.2. Regulation of Ion Channels and Vasodilation

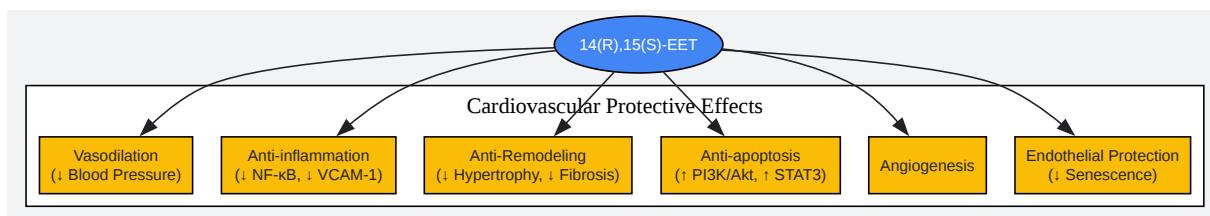
A primary physiological effect of 14,15-EET is vasodilation, which is achieved by hyperpolarizing vascular smooth muscle cells (VSMCs). This is accomplished through the modulation of several key potassium (K⁺) channels.

- In Vascular Smooth Muscle Cells (VSMCs): 14,15-EET directly activates large-conductance Ca²⁺-activated K⁺ (BKCa) channels.^{[8][13]} This activation appears to be mediated by the G_αs protein.^[13] It also activates ATP-sensitive K⁺ (KATP) channels.^[8] The efflux of K⁺ through these channels causes membrane hyperpolarization, which closes voltage-gated Ca²⁺ channels, reduces intracellular Ca²⁺ concentration, and leads to smooth muscle relaxation.
- In Endothelial Cells: EETs can also act in an autocrine fashion on endothelial cells, activating small- and intermediate-conductance Ca²⁺-activated K⁺ (SKCa and IKCa) channels and Transient Receptor Potential Vanilloid 4 (TRPV4) channels.^{[1][14]} This leads to endothelial hyperpolarization, which can be conducted to adjacent VSMCs through myoendothelial gap junctions, contributing to vasodilation.

[Click to download full resolution via product page](#)

Caption: 14,15-EET-mediated activation of K⁺ channels leading to vasodilation.

3.3. Intracellular Signaling Pathways


Beyond ion channel modulation, 14,15-EET activates several intracellular signaling cascades crucial for its cardioprotective effects.

- Anti-inflammatory Signaling: EETs inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[12] This leads to decreased expression of pro-inflammatory cytokines and adhesion molecules like VCAM-1.[18]
- Pro-survival and Anti-hypertrophic Signaling: In cardiomyocytes, 14,15-EET has been shown to activate pro-survival pathways including the PI3-kinase/Akt and STAT3 pathways, which inhibit apoptosis.[10][11] It can also attenuate cardiac hypertrophy by activating Peroxisome Proliferator-Activated Receptors (PPARs) and inhibiting pathways like TGF-β1/Smad.[19][20]
- Anti-senescence Signaling: In endothelial cells, 14,15-EET can inhibit cellular senescence by activating the mTORC2/Akt signaling pathway.[21]

Summary of Cardiovascular Effects

The diverse signaling actions of 14,15-EET translate into a wide range of beneficial cardiovascular effects.

- Hemodynamic Effects: Causes potent vasodilation in resistance vessels, contributing to blood pressure reduction.[5][22][23]
- Anti-inflammatory: Reduces vascular inflammation, a key process in the development of atherosclerosis.[12]
- Cardiac Remodeling: Mitigates pathological cardiac remodeling by inhibiting hypertrophy, apoptosis, and fibrosis.[7][19][20][24]
- Vascular Health: Promotes angiogenesis and protects against endothelial dysfunction and senescence.[5][21]

[Click to download full resolution via product page](#)

Caption: Summary of the major cardioprotective effects of 14(R),15(S)-EET.

Quantitative Data

The following tables summarize key quantitative data from studies on 14,15-EET.

Table 1: Binding Affinity of 14,15-EET

Cell Type	Ligand	Dissociation Constant (Kd)	Maximum Binding (B _{max})	Reference
U-937 Monocytes	[³ H]-14,15-EET	13.84 ± 2.58 nM	3.54 ± 0.28 pmol/10 ⁶ cells	[15][16]
U-937 Monocytes	14,15-EET- ¹²⁵ ISA	148.3 ± 36.4 nM	3.3 ± 0.5 pmol/mg protein	[15]
Guinea Pig Monocytes	[³ H]-14,15-EET	~35 nM	-	[9]

| Guinea Pig Monocytes | 14(R),15(S)-EET | Ki = 226.3 nM | - | [17] |

Table 2: Vasoactive Effects of 14,15-EET and Analogs

Vascular Bed	Agonist	EC ₅₀	Max Relaxation (%)	Notes	Reference
Bovine Coronary Artery	14,15-EET	~1 μM	80-94%	Pre-contracted with U46619	[25]
Bovine Coronary Artery	14,15-EET-PISA	~1 μM	84.5 ± 7.5%	Analog	[25]
Bovine Coronary Artery	14,15-EET-BSA	~1 μM	89.6 ± 3.9%	Analog	[25]
Rat Mesenteric Arteries	14,15-EET	Lower in smaller branches	-	Effect reduced in aged and hypertensive rats	[26]

| Normal & SHR Rats | 14,15-EET (infusion) | 1-10 μg/kg | Up to 45 ± 6 mmHg drop in MAP | Dose-dependent hypotension | [22] |

Table 3: Plasma Eicosanoid Levels in Cardiovascular Disease

Analyte	Patient Group	Concentration (ng/mL)	Comparison	Reference
14,15-DHET	Coronary Heart Disease (CHD)	2.53 ± 1.60	P < 0.05 vs. Controls	[12]

| 14,15-DHET | Healthy Controls | 1.65 ± 1.54 | - | [12] |

Note: Increased 14,15-DHET levels are considered an indirect marker of decreased 14,15-EET levels due to enhanced sEH activity. [12][27]

Key Experimental Protocols

6.1. Radioligand Binding Assay for Putative EET Receptors

- Objective: To determine the binding affinity (K_d) and density (B_{max}) of 14,15-EET to its putative receptor.
- Methodology:
 - Membrane Preparation: Homogenize cells (e.g., U-937 monocytes) in a cold buffer and centrifuge to pellet the membrane fraction. Resuspend the pellet in a binding buffer.
 - Binding Reaction: Incubate a fixed amount of membrane protein with increasing concentrations of radiolabeled ligand (e.g., [3H]-14,15-EET).
 - Non-specific Binding: In parallel, run a set of reactions with a large excess of unlabeled 14,15-EET to determine non-specific binding.
 - Incubation: Incubate reactions at a specified temperature (e.g., 4°C) for a time sufficient to reach equilibrium.
 - Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.
 - Quantification: Wash filters, and measure the radioactivity retained on the filters using liquid scintillation counting.
 - Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Analyze the data using Scatchard analysis or non-linear regression to determine K_d and B_{max} .[\[15\]](#)[\[16\]](#)

6.2. Isometric Tension Assay for Vascular Reactivity

- Objective: To measure the vasodilatory effect of 14,15-EET on isolated blood vessels.
- Methodology:

- Vessel Preparation: Isolate arterial segments (e.g., bovine coronary arteries) and cut them into rings (2-4 mm).
- Mounting: Mount the rings in an organ bath chamber filled with physiological salt solution, aerated with 95% O₂/5% CO₂, and maintained at 37°C. Attach one end to a fixed support and the other to an isometric force transducer.
- Equilibration: Allow the rings to equilibrate under a resting tension.
- Pre-contraction: Contract the rings to a stable submaximal tension using a vasoconstrictor agonist (e.g., thromboxane mimetic U46619).
- Treatment: Once a stable plateau is reached, add 14,15-EET (or analogs) in a cumulative, concentration-dependent manner.
- Data Acquisition: Record the changes in isometric tension. Relaxation is typically expressed as a percentage decrease from the pre-contracted tension.
- Data Analysis: Plot concentration-response curves to determine parameters like EC₅₀ and maximal relaxation.[25][28]

6.3. In Vitro Cardiomyocyte Hypertrophy Assay

- Objective: To assess the ability of 14,15-EET to prevent or reverse cardiomyocyte hypertrophy.
- Methodology:
 - Cell Culture: Culture neonatal rat ventricular myocytes (NRVMs) or a cardiomyocyte cell line (e.g., H9c2).
 - Induction of Hypertrophy: Stimulate cells with a hypertrophic agonist such as Angiotensin II, Isoproterenol, or high glucose for 24-48 hours.
 - Treatment: Co-treat cells with the hypertrophic agonist and various concentrations of 14,15-EET. Include vehicle-treated cells as a control.
 - Assessment of Hypertrophy:

- Cell Size: Measure the cell surface area using microscopy and image analysis software.
- Protein Synthesis: Quantify the incorporation of a radiolabeled amino acid (e.g., ³H-leucine).
- Gene Expression: Measure the mRNA levels of hypertrophic markers like atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) using qRT-PCR.
 - Data Analysis: Compare the degree of hypertrophy in cells treated with the agonist alone versus those co-treated with 14,15-EET.[19][24]

Conclusion and Future Directions

14(R),15(S)-EET is a powerful endogenous signaling lipid with a profound and multifaceted protective role in the cardiovascular system. Its actions, mediated through a combination of receptor-dependent and intracellular pathways, position it as a central regulator of vascular tone, inflammation, and cardiac remodeling. The rapid degradation of EETs by soluble epoxide hydrolase has made sEH a prime target for therapeutic intervention. The development of potent and selective sEH inhibitors, as well as stable, orally active EET analogs, holds immense promise for the treatment of a range of cardiovascular diseases, including hypertension, coronary artery disease, and heart failure.[20][29] Future research will focus on definitively identifying the EET receptor(s), further elucidating the downstream signaling networks, and translating the wealth of preclinical evidence into effective clinical therapies for cardiovascular disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]

- 3. journals.physiology.org [journals.physiology.org]
- 4. 20-125Iodo-14,15-Epoxyeicosa-5(Z)-enoic Acid: a High-Affinity Radioligand Used to Characterize the Epoxyeicosatrienoic Acid Antagonist Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. scilit.com [scilit.com]
- 7. The Role of Epoxyeicosatrienoic Acids in Cardiac Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids [frontiersin.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Post-receptor signal transduction and regulation of 14(R),15(S)-epoxyeicosatrienoic acid (14,15-EET) binding in U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism and signal transduction of 14 (R), 15 (S)-epoxyeicosatrienoic acid (14,15-EET) binding in guinea pig monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Epoxyeicosatrienoic Acids and Fibrosis: Recent Insights for the Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibitory effect of 14,15-EET on endothelial senescence through activation of mTOR complex 2/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect of 14,15-epoxyeicosatrienoic acid infusion on blood pressure in normal and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. alliedacademies.org [alliedacademies.org]
- 24. The Role of Epoxyeicosatrienoic Acids in Cardiac Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Vasodilatory effect of 14,15-epoxyeicosatrienoic acid on mesenteric arteries in hypertensive and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Orally active epoxyeicosatrienoic acid analogs in hypertension and renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [14R(15S)-EET as a signaling molecule in cardiovascular system]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1232904#14r-15s-eet-as-a-signaling-molecule-in-cardiovascular-system>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com